![molecular formula C13H10O6S2 B12571570 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid CAS No. 192821-82-2](/img/structure/B12571570.png)
4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid is an organosulfur compound characterized by the presence of two sulfonic acid groups attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivativesThis reaction is highly exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the replacement of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl chlorides or reduced to form sulfonamides.
Common Reagents and Conditions:
Sulfuric Acid: Used for sulfonation reactions.
Phosphorus Pentachloride: Used for converting sulfonic acids to sulfonyl chlorides.
Major Products:
Sulfonyl Chlorides: Formed through the reaction with phosphorus pentachloride.
Sulfonamides: Formed through reduction reactions.
Applications De Recherche Scientifique
4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This interaction is mediated by the formation of a covalent bond between the sulfonyl group and the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional sulfonyl group.
p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness: 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid is unique due to its dual sulfonic acid groups, which enhance its reactivity and make it suitable for a broader range of applications compared to simpler sulfonic acids .
Propriétés
Numéro CAS |
192821-82-2 |
|---|---|
Formule moléculaire |
C13H10O6S2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
4-(benzenesulfonylcarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H10O6S2/c14-13(20(15,16)11-4-2-1-3-5-11)10-6-8-12(9-7-10)21(17,18)19/h1-9H,(H,17,18,19) |
Clé InChI |
RKKHSMRNZVMONB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


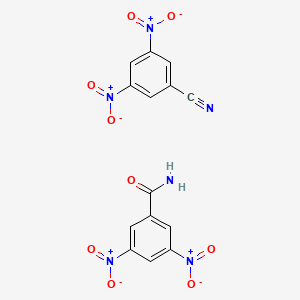
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
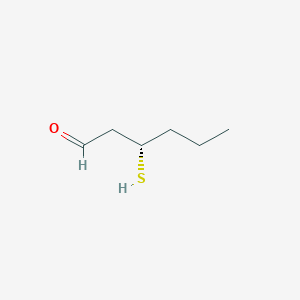

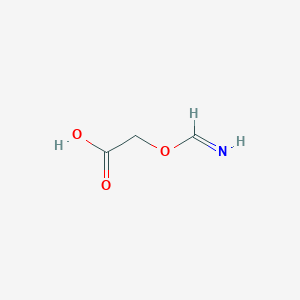
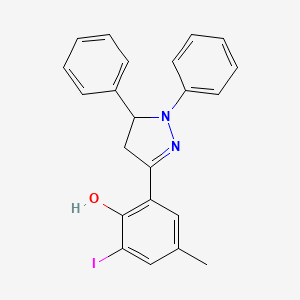
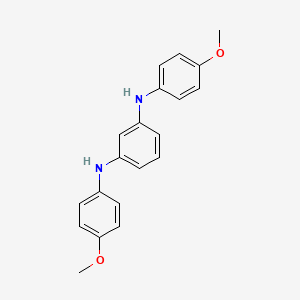

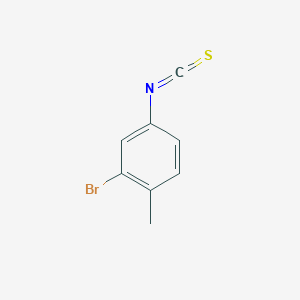
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
